Home > Products > Screening Compounds P64656 > METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE -

METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Catalog Number: EVT-4710389
CAS Number:
Molecular Formula: C28H24N4O5
Molecular Weight: 496.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: This compound was synthesized via a three-component reaction and characterized using elemental analysis, IR, 1H-NMR, and mass spectrometry. [] While its biological activity wasn't detailed in the provided abstract, its synthesis suggests interest in similar heterocyclic systems.
  • Compound Description: This class of compounds was synthesized and evaluated for pharmacological activity. [] The abstract mentions that some exhibited activity, although specific details are not provided.
  • Relevance: This group of compounds shares the core 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate structure with the main compound "methyl 7-methyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate". The variation lies in the substituents attached to this core. The presence of an aryl or pyrimidinyl piperazine moiety in these derivatives signifies a strategy for modifying the core structure to explore structure-activity relationships and potentially enhance the desired biological effects. []
  • Compound Description: These derivatives were synthesized and demonstrated analgesic activity in the "writhing syndrome" test, outperforming acetylsalicylic acid in most cases. [] Additionally, they showed sedative effects by suppressing locomotor activity and potentiating barbiturate-induced sleep in mice. []
  • Relevance: This series of compounds is closely related to the main compound "methyl 7-methyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate" as both share the core 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate structure. The primary difference lies in the substitution at the 1-position of the pyrido[2,3-d]pyrimidine core. This series incorporates a [2-hydroxy-3-(4-aryl-1-piperazinyl)]propyl group, where the aryl group is substituted with halogens or a m-chlorophenyl group. [] This structural variation suggests an exploration of how different substituents at this position influence analgesic and sedative activities.
  • Compound Description: This set of compounds, along with their 2-hydroxy counterparts, were synthesized and tested for analgesic and sedative properties. [] They exhibited varying degrees of analgesic activity in both "writhing syndrome" and "hot plate" tests. [] Most compounds also displayed sedative effects similar to the previous group. [] This study included QSAR analysis to correlate structure with activity, indicating a systematic exploration of this compound class. []
  • Relevance: These compounds share the central 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide core with "methyl 7-methyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate". The key difference lies in the substitution at the 1-position of the pyrido[2,3-d]pyrimidine. This series incorporates a [3-(4-aryl-1-piperazinyl)]propyl group, with variations in the aryl group, to investigate the impact on analgesic and sedative activities. []

N,N-Dialkyl(dialkenyl)amides of 7-Methyl-3-phenyl-1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic Acid

  • Compound Description: This series focuses on modifying the amide portion of the molecule, exploring various alkyl and alkenyl substitutions. [, ] While specific activities aren't detailed in the provided abstracts, the synthesis of this series indicates an interest in understanding the structure-activity relationship by modifying different parts of the molecule.
  • Relevance: This series is very closely related to "methyl 7-methyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate" as both share the core 7-methyl-3-phenyl-1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine scaffold. The primary difference lies in the substitution at the carboxylic acid group. While the main compound is an ester, this series explores amides with various N,N-dialkyl or dialkenyl substituents. [, ] This focused modification highlights the efforts to fine-tune the pharmacological profile of this scaffold by exploring different amide derivatives.

Amides of 7-Methyl-3-phenyl-1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-2,4- dioxo-1,2,3,4-tetrahydropyrido[2,3-d]-pyrimidine-5-carboxylic Acid

  • Compound Description: This broad class of compounds, encompassing the previous group as specific examples, investigates the effects of various amide substitutions on the core structure. [] The lack of detailed activity information in the provided abstract suggests a broad exploration of this chemical space, likely seeking specific activity profiles.
  • Relevance: This series shares the core structure of 7-methyl-3-phenyl-1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine with "methyl 7-methyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate", differing mainly in the substituent at the 5-carboxylic acid. While the main compound is a methyl ester, this series explores a wide range of amides. [] This suggests an attempt to understand the contribution of the carboxylic acid moiety to the overall activity and potentially discover more potent or selective compounds by replacing it with different amides.
  • Compound Description: These complex molecules were synthesized through multistep reactions involving a common Schiff base intermediate. [] They were subsequently tested for antibacterial activity, with eight compounds being evaluated. [] The synthesis highlights the use of diverse chemical building blocks to create intricate structures for potential biological applications.
  • Relevance: These compounds, while structurally distinct from "methyl 7-methyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate" at first glance, share a common thread — they both incorporate a central pyrimidine ring system. While the main compound features a pyrido[2,3-d]pyrimidine core, these compounds utilize either a tetrahydropyrimidine or an oxazolo/thiazolo[3,2-a]pyrimidine scaffold. [] This comparison underscores a broader research interest in exploring the pharmacological potential of compounds containing pyrimidine rings, albeit with diverse structural modifications.
  • Compound Description: This entry represents a vast library of compounds designed and synthesized to target chemokine receptors. [] The described structures showcase significant diversity in their substituents (R1 to R18). This diversity indicates a comprehensive effort to optimize interactions with specific chemokine receptors and modulate their activity.
  • Relevance: While this entry doesn't directly present a specific compound with a pyrido[2,3-d]pyrimidine core like "methyl 7-methyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate", it's relevant due to the shared interest in modulating similar biological targets. Chemokine receptors play crucial roles in various physiological and pathological processes, including inflammation and immune responses. The extensive exploration of 1,2-bis-sulfonamide derivatives for modulating these receptors highlights the significance of targeting this protein family for therapeutic purposes. [] The main compound, although structurally distinct, might also be investigated for its potential to interact with and modulate chemokine receptors given the broader context of the provided research papers.

Properties

Product Name

METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

IUPAC Name

methyl 7-methyl-3-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate

Molecular Formula

C28H24N4O5

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C28H24N4O5/c1-16-10-12-19(13-11-16)25-30-22(18(3)37-25)15-31-26(33)23-21(27(34)36-4)14-17(2)29-24(23)32(28(31)35)20-8-6-5-7-9-20/h5-14H,15H2,1-4H3

InChI Key

NHZVBPTWOBGRLQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=O)C4=C(C=C(N=C4N(C3=O)C5=CC=CC=C5)C)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=O)C4=C(C=C(N=C4N(C3=O)C5=CC=CC=C5)C)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.